molecular formula C17H19N3O3S B2798444 N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 1903897-17-5

N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Cat. No. B2798444
CAS RN: 1903897-17-5
M. Wt: 345.42
InChI Key: FRRBPQUGHHYULO-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis

Novel XO Inhibitors

A series of N-phenylisonicotinamide derivatives, including compounds with similar structural motifs, were designed and synthesized as novel xanthine oxidase (XO) inhibitors. Using structure-based drug design, these compounds were optimized to improve potency through specific molecular interactions, notably through the introduction of a tetrazole moiety acting as an H-bond acceptor (Zhang et al., 2019).

Antibacterial Agents

Analogues of benzo[d]thiazolyl substituted pyrazol-5-ones were synthesized and displayed promising antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis. These compounds were developed to explore the antibacterial potential of benzo[d]thiazole derivatives (Palkar et al., 2017).

AMPAR Potentiators

Research identified a tetrahydrofuran ether class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators. These compounds were developed through structure-based drug design to enhance cognitive functions, showcasing the application of tetrahydrofuran derivatives in neurological research (Shaffer et al., 2015).

Antimicrobial and Antifungal Applications

Novel Antimicrobial Compounds

A series of lignan derivatives were synthesized for evaluation of their antimicrobial and antioxidant properties. Compounds within this series demonstrated promising antifungal and antibacterial activity against various microorganisms, indicating the potential of tetrahydrobenzo derivatives in antimicrobial applications (Raghavendra et al., 2017).

Synthesis of Antileukemic Agents

Compounds containing the 2-(arylcarboxamide)-(S)-6-amino-4,5,6,7-tetrahydrobenzo[d]thiazole moiety were synthesized and evaluated for their anti-leukemic activity. These studies provide insights into the therapeutic potential of such derivatives in cancer treatment (Prasanna et al., 2010).

Structural and Supramolecular Studies

Coordination Networks

Research into tetrazolate-based tectons, including those with structural similarities to the query compound, led to the formation of chiral coordination networks. These studies highlighted the effects of substituents on the structures and nonlinear optical (NLO) properties of the resulting materials (Liao et al., 2013).

properties

IUPAC Name

2-(oxolan-3-yloxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-16(20-17-19-13-3-1-2-4-14(13)24-17)11-5-7-18-15(9-11)23-12-6-8-22-10-12/h5,7,9,12H,1-4,6,8,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRBPQUGHHYULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=NC=C3)OC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

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